molecular formula C11H11NO3 B8297147 (1H-Indol-6-yloxy)-acetic acid methyl ester

(1H-Indol-6-yloxy)-acetic acid methyl ester

Cat. No. B8297147
M. Wt: 205.21 g/mol
InChI Key: IZLSZYRTVKBGBU-UHFFFAOYSA-N
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Patent
US05817689

Procedure details

6-Hydroxyindole (2.9 g), methyl chloroacetate (2.7 g), potassium carbonate (5.5 g) and potassium iodide (0.2 g) are added to acetone (100 ml), and the mixture is refluxed for 8 hours. The reaction mixture is cooled to room temperature, and the insoluble materials are removed by filtration. The filtrate is evaporated under reduced pressure. The residue is purified by silica gel column chromatography (eluent; chloroform) to give 6-methoxycarbonylmethoxyindole (2.83 g).
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.Cl[CH2:12][C:13]([O:15][CH3:16])=[O:14].C(=O)([O-])[O-].[K+].[K+]>[I-].[K+].CC(C)=O>[CH3:16][O:15][C:13]([CH2:12][O:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1)=[O:14] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
OC1=CC=C2C=CNC2=C1
Name
Quantity
2.7 g
Type
reactant
Smiles
ClCC(=O)OC
Name
Quantity
5.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 g
Type
catalyst
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the insoluble materials are removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluent; chloroform)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)COC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.83 g
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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